molecular formula C8H5BrF2N2 B13045337 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine

Cat. No.: B13045337
M. Wt: 247.04 g/mol
InChI Key: HETFSQBYNMMRTM-UHFFFAOYSA-N
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Description

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes the following steps :

    Starting Material: 2-Methylimidazo[1,2-A]pyridine.

    Halogenation: The compound is reacted with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

    Reaction Conditions: The halogenation reactions are usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale halogenation processes with optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-A]pyridine: The parent compound without halogen substitutions.

    3-Bromo-2-methylimidazo[1,2-A]pyridine: Lacks the fluorine atoms.

    6,8-Difluoro-2-methylimidazo[1,2-A]pyridine: Lacks the bromine atom.

Uniqueness

3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This combination of halogens provides a distinct advantage in the synthesis of novel derivatives with specific properties and applications .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrF2N2/c1-4-7(9)13-3-5(10)2-6(11)8(13)12-4/h2-3H,1H3

InChI Key

HETFSQBYNMMRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)F)F)Br

Origin of Product

United States

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